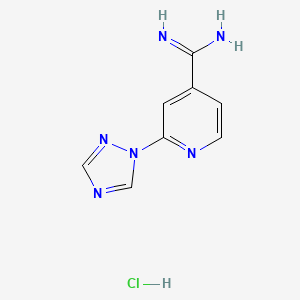

2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboximidamide hydrochloride

Description

2-(1H-1,2,4-Triazol-1-yl)pyridine-4-carboximidamide hydrochloride is a heterocyclic compound featuring a pyridine core substituted with a 1,2,4-triazole ring and a carboximidamide group, stabilized as a hydrochloride salt. Key properties include:

- Empirical formula: C₈H₉ClN₆

- Molar mass: 224.65 g/mol

- Storage: Requires storage at +2 to +8°C to maintain stability .

- Hazard profile: Harmful if swallowed (H302), causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) .

The compound’s structure combines aromatic pyridine with the hydrogen-bonding capability of the triazole ring, making it a candidate for pharmaceutical applications, particularly in antifungal or antimicrobial agents. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in drug formulations .

Properties

IUPAC Name |

2-(1,2,4-triazol-1-yl)pyridine-4-carboximidamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N6.ClH/c9-8(10)6-1-2-12-7(3-6)14-5-11-4-13-14;/h1-5H,(H3,9,10);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQOUWPBUNMCKHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=N)N)N2C=NC=N2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboximidamide hydrochloride typically involves the reaction of pyridine-4-carboximidamide with 1H-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to achieve high yield and purity. The process involves continuous monitoring and control of reaction parameters to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboximidamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

The applications of 2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboximidamide hydrochloride, a chemical compound with the formula and a molecular weight of 224.65 g/mol, are primarily focused on its role as a chemical intermediate in the synthesis of life science products . It contains a 1,2,4-triazole moiety which has demonstrated antifungal properties when combined with pyridine-3-sulfonamide .

Properties

2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboximidamide hydrochloride is an organic compound with the following properties :

- IUPAC Name : 2-(1,2,4-triazol-1-yl)pyridine-4-carboximidamide; hydrochloride

- InChI Key : AQOUWPBUNMCKHC-UHFFFAOYSA-N

- Smiles Notation : C1=CN=C(C=C1C(=N)N)N2C=NC=N2.Cl

- Signal Word : Warning

- Hazard Statements : H302-H315-H319-H335, indicating it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation .

- Precautionary Statements : P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P312-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

- Storage : Should be stored at room temperature . or refrigerated temperatures of +2 to +8 °C .

Synthesis of Anti-TB Agents

Triazole derivatives have been explored for their anti-tuberculosis (anti-TB) activity . Researchers designed and synthesized novel 1,2,3-triazole hybrids with dihydropyrimidinone scaffolds, evaluating their safety and in vitro antitubercular activity against Mycobacterium tuberculosis strains .

Development of Antifungal Agents

The combination of pyridine-3-sulfonamide with 1,2,4-triazole substituents has led to the synthesis of novel compounds with potential antifungal activity . These compounds were tested against various strains of Candida, Geotrichum, Rhodotorula, and Saccharomycess, with some demonstrating greater efficacy than fluconazole, particularly against Candida albicans and Rhodotorula mucilaginosa .

Anticancer Research

Triazine rings and sulfonamide fragments have been combined to design potential anticancer agents . While not directly involving 2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboximidamide hydrochloride, this research highlights the broader interest in triazole-containing compounds for medicinal chemistry .

Usage and Safety

2-(1H-1,2,4-Triazol-1-yl)pyridine-4-carboximidamide hydrochloride is used in research and development . Safety measures include :

- Avoiding breathing dust/fume/gas/mist/vapors/spray.

- Washing thoroughly after handling.

- Not eating, drinking, or smoking when using this product.

- Using only outdoors or in a well-ventilated area.

- Wearing protective gloves/protective clothing/eye protection/face protection.

- Getting medical advice/attention if you feel unwell.

- Rinsing mouth and seeking medical help if swallowed.

- Taking off contaminated clothing and washing skin with plenty of water if on skin.

- If inhaled, the subject should be moved to fresh air and kept at rest in a position comfortable for breathing.

- If in eyes, rinse cautiously with water for several minutes and remove contact lenses, if present and easy to do .

Mechanism of Action

The mechanism by which 2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboximidamide hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition of biological processes. The exact molecular pathways involved depend on the specific application and the biological system being targeted.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related heterocyclic amidines:

Key Observations:

Core Structure: The target compound’s pyridine-triazole hybrid distinguishes it from pyrazole-based analogs (e.g., ) and phenyl-propanol derivatives (e.g., Fluconazole-related compounds) . Pyridine’s aromaticity may enhance π-π stacking in biological targets compared to pyrazole’s partial saturation . The simpler 1H-1,2,4-triazole-1-carboximidamide hydrochloride () lacks the pyridine ring, reducing molecular complexity and mass .

Substituents and Solubility: The hydrochloride salt in the target compound improves water solubility, critical for drug delivery, whereas non-salt analogs (e.g., compounds) may require formulation adjustments for bioavailability . Electron-withdrawing groups (e.g., chloro in , Compound 3) on pyrazole derivatives increase metabolic stability but may reduce solubility .

Biological Activity

2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboximidamide hydrochloride, with the CAS number 1421606-01-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant case studies.

- Chemical Formula : C₈H₉ClN₆

- Molecular Weight : 224.65 g/mol

- IUPAC Name : 2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboximidamide; hydrochloride

- Appearance : White powder

- Storage Conditions : Room temperature

Biological Activity Overview

The compound exhibits a range of biological activities primarily attributed to the triazole and pyridine moieties. These activities include:

- Antimicrobial Activity : The triazole ring is known for its antifungal properties. Compounds with similar structures have shown effectiveness against various fungi and bacteria.

- Anticancer Properties : Research indicates that derivatives of triazoles can inhibit cancer cell proliferation. The compound's structural features may contribute to its potential as a chemotherapeutic agent.

- Enzyme Inhibition : Some studies suggest that this compound may inhibit specific metabolic enzymes, which could be beneficial in treating diseases like diabetes and obesity.

Antimicrobial Activity

A study highlighted the antimicrobial effects of triazole derivatives against pathogenic bacteria. The compound demonstrated significant inhibition against several strains, suggesting its potential as an antibacterial agent .

Anticancer Studies

Research on triazole derivatives has shown promising results in cancer treatment. For instance, compounds structurally related to 2-(1H-1,2,4-triazol-1-yl)pyridine have been tested against various cancer cell lines:

- Colon Carcinoma HCT-116 : IC₅₀ values around 6.2 μM were reported for similar compounds .

- Breast Cancer T47D : Compounds showed IC₅₀ values of 27.3 μM and 43.4 μM against this cell line .

These findings suggest that the compound may possess significant anticancer properties.

Enzyme Inhibition Studies

The compound's potential as an enzyme inhibitor has been explored in various studies:

- It has been noted for its ability to inhibit acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases .

Case Studies

Several case studies have documented the biological activity of compounds related to 2-(1H-1,2,4-triazol-1-yl)pyridine:

- Case Study 1 : A derivative was tested for its antifungal activity against Candida species, showing promising results with a minimum inhibitory concentration (MIC) lower than standard antifungal agents.

- Case Study 2 : In vitro studies demonstrated that a related compound effectively inhibited the growth of breast cancer cells by inducing apoptosis.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboximidamide hydrochloride, and how can purity be optimized during synthesis?

- Methodology : Synthesis typically involves coupling reactions between pyridine-4-carboximidamide derivatives and 1H-1,2,4-triazole under basic conditions. For example, potassium carbonate (K₂CO₃) is often used as a base to facilitate nucleophilic substitution (e.g., as described in for analogous triazole derivatives). To optimize purity:

- Use anhydrous solvents (e.g., DMF or acetonitrile) to minimize side reactions.

- Monitor reaction progress via TLC or HPLC to isolate intermediates.

- Purify the final product via recrystallization or column chromatography, referencing solubility data (e.g., notes solubility in polar solvents).

- Characterize purity using NMR (1H/13C) and mass spectrometry (ESI-MS), as demonstrated in for structural validation .

Q. What analytical techniques are most reliable for characterizing the structural integrity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : 1H NMR can confirm the presence of the triazole ring (sharp singlet at δ 8.5–9.0 ppm) and pyridine protons (δ 7.5–8.5 ppm). 13C NMR verifies carboximidamide and triazole carbons.

- Mass Spectrometry (ESI-MS) : Provides molecular ion peaks matching the molecular weight (224.65 g/mol, per ) and fragmentation patterns consistent with the structure.

- Thermogravimetric Analysis (TGA) : Assess thermal stability, as thermal degradation profiles (e.g., ) can reveal impurities or hydration states .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodology :

- Storage : Store at +2°C to +8°C in airtight, light-resistant containers to prevent hydrolysis or photodegradation ( specifies storage at +2–8°C).

- Handling : Use PPE (gloves, goggles) due to hazards (H315/H319 skin/eye irritation; H335 respiratory risk, per ). Work in a fume hood to avoid inhalation .

Advanced Research Questions

Q. How can computational modeling be applied to predict the biological activity of this compound, and what parameters are critical for docking studies?

- Methodology :

- Target Identification : Use databases like PubChem to identify homologous targets (e.g., fungal CYP51 enzymes, as triazole derivatives like albaconazole target fungal infections; ).

- Docking Software : Employ Schrödinger Suite or AutoDock Vina. Key parameters:

- Protonation states of the triazole and carboximidamide groups at physiological pH.

- Flexibility of the pyridine ring for ligand-receptor interactions.

- Validation : Compare results with experimental bioactivity data (e.g., antifungal assays in ) to refine models .

Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

- Methodology :

- Pharmacokinetic Profiling : Assess solubility and metabolic stability (e.g., notes purity ≥90%, but impurities may affect bioavailability).

- Metabolite Identification : Use LC-MS/MS to detect in vivo metabolites that may deactivate the compound.

- Dose-Response Calibration : Ensure in vitro assays use physiologically relevant concentrations (e.g., uses micromolar ranges for antiproliferative assays) .

Q. How does the protonation state of the triazole and carboximidamide groups influence the compound’s reactivity in aqueous environments?

- Methodology :

- pH-Dependent Solubility Studies : Conduct solubility tests across pH 3–9 (e.g., HCl/NaOH buffers).

- Potentiometric Titration : Determine pKa values for the triazole (typically ~2.5) and carboximidamide (~10.5) groups.

- Reactivity Analysis : Use UV-Vis spectroscopy ( ) to monitor hydrolysis kinetics under varying pH .

Q. What experimental designs are recommended to elucidate the structure-activity relationship (SAR) of this compound’s derivatives?

- Methodology :

- Derivatization : Synthesize analogs with modifications to the triazole (e.g., methyl substituents) or pyridine (e.g., halogenation) moieties (see for analogous pyrimidine derivatives).

- Bioactivity Assays : Test against fungal/proliferative models (e.g., MIC assays for antifungals; ).

- Statistical Analysis : Use multivariate regression to correlate substituent effects (e.g., Hammett constants) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.